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molecular formula C5H10N4 B1352039 3-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 69807-82-5

3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1352039
M. Wt: 126.16 g/mol
InChI Key: IXXJEYNOJZNYBD-UHFFFAOYSA-N
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Patent
US04610981

Procedure details

A mixture of 20.7 g of 1H-1,2,4-triazole and 37.5 ml of acrylonitrile was heated on a steam bath for 3 hours and then concentrated to an oil. This oil was added to 200 ml of methanol and 100 ml of concentrated ammonium hydroxide containing Raney nickel catalyst in a Parr apparatus and hydrogenated for 8 hours with an uptake of about 46 psi of hydrogen. The catalyst was removed by filtration and ethanol was added to the filtrate. The mixture was filtered, the filtrate was concentrated, then reconcentrated from toluene, giving 36.6 g of the desired intermediate as an oil.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[C:6](#[N:9])[CH:7]=[CH2:8]>>[N:1]1([CH2:8][CH2:7][CH2:6][NH2:9])[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
This oil was added to 200 ml of methanol and 100 ml of concentrated ammonium hydroxide
ADDITION
Type
ADDITION
Details
containing Raney nickel catalyst in a Parr apparatus
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and ethanol
ADDITION
Type
ADDITION
Details
was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1(N=CN=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 36.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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